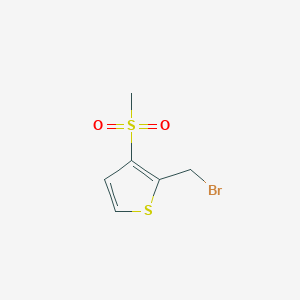

2-(Bromomethyl)-3-methylsulfonylthiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Metallation Reactions

Methylthio- and methylsulfonyl thiophenes, including derivatives like 2-(Bromomethyl)-3-methylsulfonylthiophene, have shown significance in metallation reactions. These thiophenes can be polymetallated using organolithium reagents and superbases, leading to various metallated products. For example, 3-(Methylsulfonyl)thiophene was found to undergo bimetallation at specific positions, indicating the chemical's utility in complex organic synthesis and metallation studies (Fattuoni et al., 2007).

Photoinduced Sulfonylation

A radical relay strategy involving 2-(Bromomethyl)-3-methylsulfonylthiophene derivatives has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes. This photoinduced sulfonylation process is efficient under mild conditions and initiates with the generation of a methyl radical, followed by a radical relay with sulfur dioxide, leading to the production of methylsulfonyl-containing compounds (Gong et al., 2019).

Synthesis of Benzothiazepines

2-(Bromomethyl)-1-sulfonylaziridines, which can be derived from compounds like 2-(Bromomethyl)-3-methylsulfonylthiophene, have been used in the synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines. This process involves treatment with 2-aminothiophenol and showcases the versatility of these bromomethyl derivatives in synthesizing complex heterocyclic compounds (Karikomi et al., 2008).

Radical (Phenylsulfonyl)methylation

Visible-light-promoted radical (phenylsulfonyl)methylation reactions using bromomethyl phenyl sulfone derivatives, related to 2-(Bromomethyl)-3-methylsulfonylthiophene, have been developed. This method provides a mild and efficient way to access various (phenylsulfonyl)methylated compounds, highlighting the potential of these derivatives in radical-based synthetic chemistry (Liu & Li, 2016).

作用機序

Target of Action

Brominated compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, brominated compounds typically undergo oxidative addition with palladium, forming a new pd–c bond . The bromine atom is then replaced by a nucleophilic organic group transferred from boron to palladium .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in synthetic pathways for creating complex organic molecules .

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which the compound may participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

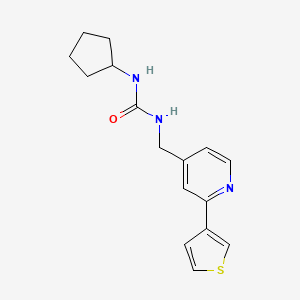

IUPAC Name |

2-(bromomethyl)-3-methylsulfonylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHHJEJPXKKKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3-methylsulfonylthiophene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)

![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)

![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2453756.png)